3-Amino-1-(2-fluorobenzyl)cyclohexanol
Description
3-Amino-1-(2-fluorobenzyl)cyclohexanol is a fluorinated cyclohexanol derivative with an amino group at the 3-position and a 2-fluorobenzyl substituent at the 1-position of the cyclohexanol ring. This compound is structurally distinct due to its combination of fluorine and amino functional groups, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-amino-1-[(2-fluorophenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c14-12-6-2-1-4-10(12)8-13(16)7-3-5-11(15)9-13/h1-2,4,6,11,16H,3,5,7-9,15H2 |
InChI Key |
XQWONQVFJAQLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(CC2=CC=CC=C2F)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
a. 4-[(2-Fluorobenzyl)amino]cyclohexanol
- Structural Difference: The amino group is at the 4-position instead of the 3-position.
- Implications : Positional isomerism can significantly alter stereochemical interactions and receptor binding. For example, in drug design, the spatial arrangement of functional groups affects target selectivity .
b. (1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the 2-fluorobenzyl substituent.
c. Cyclohexanol and Cyclohexylamine
- Functional Group Differences: Cyclohexanol has a hydroxyl (-OH) group, while cyclohexylamine has an amino (-NH₂) group.
- Acid-Base Behavior: Cyclohexylamine forms water-soluble ammonium salts with HCl, enabling separation from cyclohexanol via acid-base extraction. This property is critical in purification workflows .
Physicochemical Properties
*Predicted based on structural analogs. The 2-fluorobenzyl group likely reduces water solubility and increases logP compared to unsubstituted cyclohexanol.
Analytical Challenges
- Mass Spectrometry: Cyclohexanol derivatives often exhibit near-identical mass spectra, complicating identification. For example, NIST libraries struggle to distinguish cyclohexanol from structural analogs due to spectral similarity .
- Volatile Organic Compound (VOC) Analysis: SIFT-MS and GC/MS show comparable accuracy for cyclohexanol detection in plasma, but SIFT-MS offers faster analysis .
Key Research Findings
Fluorine Substituents: The 2-fluorobenzyl group in 3-amino-1-(2-fluorobenzyl)cyclohexanol likely enhances lipophilicity and target binding compared to non-fluorinated analogs, as seen in related fluorinated probes .
Amino Group Position: Positional isomerism (3- vs. 4-amino) affects molecular interactions. For example, 4-[(2-fluorobenzyl)amino]cyclohexanol may exhibit different stereochemical effects in drug-receptor binding .
Safety Profile: While cyclohexanol has well-documented exposure limits (50 ppm TWA), the toxicity of 3-amino-1-(2-fluorobenzyl)cyclohexanol remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
